molecular formula C20H18FN3O3S B2581163 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 899945-29-0

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2581163
CAS No.: 899945-29-0
M. Wt: 399.44
InChI Key: GKAVICUYCYWCJC-UHFFFAOYSA-N
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Description

This compound features a pyrazine-2-thiol core substituted with a 4-ethoxyphenyl group at position 4 and an acetamide moiety at position 2, which is further linked to a 2-fluorophenyl group.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-2-27-15-9-7-14(8-10-15)24-12-11-22-19(20(24)26)28-13-18(25)23-17-6-4-3-5-16(17)21/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAVICUYCYWCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Dihydropyrazinone Ring: This step involves the reaction of an appropriate diketone with hydrazine to form the dihydropyrazinone ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the dihydropyrazinone intermediate with a thiol compound.

    Attachment of the Fluorophenylacetamide Moiety: The final step involves the acylation of the intermediate with 2-fluorophenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-Methoxyphenyl Analogs
  • BG15422 (N-(2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide)
    • Molecular Formula : C₁₉H₁₆FN₃O₃S
    • Molecular Weight : 385.41 g/mol
    • Key Differences : Replacing the ethoxy group with methoxy reduces steric bulk and lipophilicity. This substitution may alter binding affinities in biological systems .
4-Sulfamoylphenyl Derivatives
  • Compounds 13a–e () Example: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
  • Melting Point : 288°C
  • Yield : 94%
  • Functional Groups: Sulfamoyl and cyano groups introduce hydrogen-bonding and electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature .
Fluorophenyl and Trifluoromethyl Derivatives
  • BD064 ({5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid}methyl]-2-fluorophenyl}boronic acid) Structural Notes: Incorporates a boronic acid and trifluoromethyl group, enhancing electrophilicity and metabolic stability compared to the simpler fluorophenyl group in the target compound .

Core Heterocycle Modifications

Pyrido[2,3-d]pyrimidin-4-one Derivatives
  • Example 83 () : Features a chromen-4-one and pyrazolo[3,4-d]pyrimidine core.
    • Melting Point : 302–304°C
    • Biological Relevance : Such derivatives are explored as kinase inhibitors, suggesting the target compound’s pyrazine core could be modified for similar applications .
Sulfonylpiperazine Analogs
  • Compound 16 (N-(2-fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)-piperazin-1-yl)acetamide)
    • Key Features : A sulfonylpiperazine replaces the pyrazine-thioether scaffold.
    • Activity : Reported as a negative allosteric modulator, highlighting the impact of core structure on mechanism of action .
Antimicrobial Activity
  • N-(4-Methoxyphenyl)acetamide () : Demonstrated antimicrobial properties, suggesting the acetamide moiety in the target compound may contribute to similar activity .
CXCR3 Antagonists
  • VUF10474 and VUF10085 (): These non-peptidergic antagonists share ethoxyphenyl and fluorophenyl groups. Their activity against CXCR3 implies the target compound could be optimized for immune-related disorders .

Data Tables

Table 1. Physical and Structural Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound Pyrazine-2-thiol 4-Ethoxyphenyl, 2-fluorophenyl ~399.41* Not reported
BG15422 Pyrazine-2-thiol 4-Methoxyphenyl, 2-fluorophenyl 385.41 Not reported
Compound 13a () Cyanoacetamide 4-Methylphenyl, sulfamoylphenyl 357.38 288
Example 83 () Pyrazolo[3,4-d]pyrimidine Chromen-4-one, isopropoxy 571.20 (M+1) 302–304

*Estimated based on BG15422’s molecular weight with ethoxy substitution.

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